(4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane

Chiral synthesis Enantioselective reactions Stereochemical integrity

Specifically source CAS 187102-96-1 for your chiral synthesis projects. The (4R) stereochemistry of this 1,3-dioxolane is critical for the three-dimensional orientation of the hydroxyethyl group, directly governing behavior in enantioselective transformations. Substitution with the (4S)-enantiomer (CAS 191354-62-8) or racemic mixture (CAS 5470-85-9) will compromise stereochemical outcomes. Ideal as a chiral building block for pharmaceutical intermediates requiring precise asymmetric induction.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 187102-96-1
Cat. No. B061385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane
CAS187102-96-1
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1C(OC(O1)C2=CC=CC=C2)CCO
InChIInChI=1S/C11H14O3/c12-7-6-10-8-13-11(14-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11?/m1/s1
InChIKeyCUEOVEALVHXHJR-NFJWQWPMSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane (CAS 187102-96-1): Chiral Intermediate for Enantioselective Synthesis Procurement


(4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane (CAS: 187102-96-1) is a chiral compound belonging to the 1,3-dioxolane class, characterized by a five-membered ring containing two oxygen atoms with a hydroxyethyl group and a phenyl group as substituents . The compound has molecular formula C₁₁H₁₄O₃ and molecular weight of 194.23 g/mol [1]. It possesses one defined stereocenter at the 4-position (4R configuration) and serves primarily as a chiral building block or intermediate in organic synthesis, particularly in the preparation of optically active molecules and pharmaceutical intermediates .

Why (4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane Cannot Be Replaced by Racemic or Structurally Related Analogs


Generic substitution with the racemic mixture (CAS: 5470-85-9) or the (4S)-enantiomer (CAS: 191354-62-8) fails because the stereochemical configuration at the 4-position directly determines the three-dimensional orientation of the hydroxyethyl group, which in turn governs the compound's behavior in enantioselective transformations . Unlike achiral 1,3-dioxolanes or simpler 2-phenyl-1,3-dioxolanes lacking the hydroxyethyl functional handle, the specific (4R) stereochemistry of CAS 187102-96-1 provides a defined spatial arrangement essential for asymmetric induction and chiral transfer in downstream synthetic sequences . This stereochemical specificity is not interchangeable with the (4S)-enantiomer or racemic forms, as the incorrect stereoisomer would yield the opposite or scrambled stereochemical outcomes in subsequent reactions .

Quantitative Differentiation Evidence: (4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane vs. Comparators


Stereochemical Configuration Differentiation: (4R) vs. (4S) Enantiomer

The (4R) configuration of CAS 187102-96-1 distinguishes it fundamentally from its (4S)-enantiomer (CAS: 191354-62-8) . While the two enantiomers possess identical physicochemical properties including exact mass (194.09400 for (4S) vs. 194.09432 for (4R)), LogP (1.48300), and PSA (38.69 Ų), they are non-superimposable mirror images that exhibit opposite optical rotation and produce opposite stereochemical outcomes when used as chiral intermediates [1]. The InChIKey for the (4R) compound is CUEOVEALVHXHJR-NFJWQWPMSA-N, with stereochemistry defined at the 4-position .

Chiral synthesis Enantioselective reactions Stereochemical integrity

Racemic Mixture vs. Single Enantiomer: Implications for Enantiopurity-Dependent Applications

The racemic mixture (CAS: 5470-85-9) contains equal proportions (50:50) of (4R) and (4S) enantiomers, rendering it optically inactive and unsuitable for stereoselective applications . Physicochemical properties of the racemate (density: 1.142 g/cm³, boiling point: 323.7°C at 760 mmHg, flash point: 160.1°C) are identical to those of the single enantiomers . However, the racemate cannot provide stereochemical control in asymmetric synthesis, whereas the single (4R)-enantiomer enables defined stereochemical outcomes .

Enantiopurity Chiral resolution Asymmetric catalysis

Functional Handle Comparison: Hydroxyethyl Group Presence vs. Simpler 1,3-Dioxolane Analogs

The target compound possesses a hydroxyethyl group (-CH₂CH₂OH) that serves as a synthetic handle for further functionalization, distinguishing it from simpler 1,3-dioxolane analogs . 2-Phenyl-1,3-dioxolane lacks the hydroxyethyl group entirely, while 4-(2-hydroxyethyl)-1,3-dioxolane lacks the phenyl substituent . The presence of both the phenyl group (providing hydrophobic character and π-π interactions) and the primary alcohol (enabling hydrogen bonding, esterification, etherification, and oxidation reactions) creates a dual-functional scaffold not present in either mono-substituted analog .

Functional group availability Synthetic versatility Building block differentiation

Documented Use as Chiral Intermediate in Pharmaceutical Synthesis Pathways

Compounds structurally related to (4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane serve as key intermediates in established pharmaceutical synthesis routes. The benzyl-protected derivative (4R)-4-[2-(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane (benzyl 2-[(4R)-2-phenyl-1,3-dioxolan-4-yl]ethyl ether) has been documented as an intermediate in the synthesis of α-(R)-lipoic acid [1]. This establishes the (4R)-dioxolane scaffold as a validated chiral template for pharmaceutical intermediate development, whereas achiral 1,3-dioxolanes lack this stereochemical utility .

Pharmaceutical intermediate Drug synthesis Chiral building block

Primary Application Scenarios for (4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane (CAS 187102-96-1) Based on Quantitative Differentiation Evidence


Enantioselective Synthesis Requiring Defined (4R) Stereochemistry

This compound is essential when a synthetic pathway demands the (4R) configuration specifically. Unlike the (4S)-enantiomer (CAS: 191354-62-8) or the racemic mixture (CAS: 5470-85-9), only CAS 187102-96-1 provides the correct stereochemical orientation for producing the desired enantiomer of the target molecule . This is critical for chiral drug intermediate synthesis where stereochemical purity directly impacts biological activity [1].

Chiral Building Block for Pharmaceutical Intermediate Derivatization

The hydroxyethyl group serves as a reactive handle for further functionalization (esterification, etherification, oxidation), while the phenyl group provides structural rigidity and potential π-π interactions . This dual functionality, combined with defined (4R) stereochemistry, makes the compound suitable for constructing more complex chiral molecules, as demonstrated by the documented use of its benzyl-protected derivative in α-(R)-lipoic acid synthesis routes [1].

Synthesis of Optically Active 1,3-Dioxolane Derivatives for Structure-Activity Relationship Studies

The compound can undergo oxidation, reduction, and substitution reactions while maintaining its core dioxolane structure . This reactivity profile enables the systematic synthesis of structurally related analogs for SAR studies in drug discovery programs, where both the stereochemical configuration and functional group variations need to be explored [1].

Asymmetric Synthesis Method Development and Optimization

As a defined chiral building block with the (4R) configuration, this compound can serve as a substrate or chiral auxiliary in developing and optimizing new asymmetric synthetic methodologies . Its well-defined stereochemistry provides a reliable baseline for evaluating reaction stereoselectivity, diastereoselectivity, and enantioselectivity in method development contexts [1].

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